molecular formula C22H31NO3 B027743 Epostane CAS No. 80471-63-2

Epostane

Cat. No.: B027743
CAS No.: 80471-63-2
M. Wt: 357.5 g/mol
InChI Key: CETKWEWBSMKADK-GSXVSZIWSA-N
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Description

Epostane, also known as this compound, is a useful research compound. Its molecular formula is C22H31NO3 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Abortifacient Agents - Abortifacient Agents, Steroidal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Epostane primarily targets the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme . This enzyme plays a crucial role in the biosynthesis of progesterone, a hormone that is essential for maintaining pregnancy .

Mode of Action

This compound functions as an inhibitor of 3β-HSD . By inhibiting this enzyme, this compound blocks the biosynthesis of progesterone from pregnenolone . It also prevents the conversion of dehydroepiandrosterone to androstenedione . This interaction with its targets results in this compound functioning as an antiprogestogen .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the progesterone synthesis pathway . By inhibiting 3β-HSD, this compound disrupts this pathway, leading to a decrease in progesterone levels . This has downstream effects on pregnancy maintenance, as progesterone is essential for this process .

Pharmacokinetics

It reduces ovarian progesterone levels within 15 minutes of administration, but the production of this steroid rebounds within 2 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of progesterone synthesis . This leads to a temporary decline in local progesterone levels, which interferes with the normal sequence of metabolic events that lead to the rupture of follicles . As a result, this compound can terminate pregnancy .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the dosage and cycle length can significantly impact its effectiveness . The recommended dosage ranges between 20-40mg per day, with cycle lengths of 4-8 weeks for optimal results . Additionally, the use of liver support supplements like TUDCA and NAC is recommended to mitigate risks associated with this compound .

Biochemical Analysis

Biochemical Properties

Epostane’s primary biochemical role is to inhibit the 3β-HSD enzyme . This enzyme is part of the biosynthesis pathway of progesterone from pregnenolone . By inhibiting 3β-HSD, this compound blocks the production of progesterone, thereby functioning as an antiprogestogen .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the biosynthesis of progesterone, a hormone that plays a crucial role in the menstrual cycle, pregnancy, and embryogenesis . The inhibition of progesterone synthesis by this compound can lead to the termination of pregnancy .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of the 3β-HSD enzyme . This enzyme is responsible for converting pregnenolone to progesterone. By inhibiting this enzyme, this compound prevents the production of progesterone, thereby exerting its antiprogestogenic effects .

Temporal Effects in Laboratory Settings

It is known that this compound inhibits the 3β-HSD enzyme, which could potentially lead to temporal changes in progesterone levels and related cellular functions .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively documented, it is known that this compound inhibits ovulation in a dose-dependent manner when administered in doses ranging from 1.0–50 mg/rat .

Metabolic Pathways

This compound is involved in the steroid hormone biosynthesis pathway, where it inhibits the conversion of pregnenolone to progesterone by the 3β-HSD enzyme . This inhibition disrupts the normal metabolic flux of this pathway, leading to decreased levels of progesterone .

Biological Activity

Epostane is a synthetic steroid compound known primarily for its role as an inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), an enzyme critical in the biosynthesis of steroid hormones. This inhibition leads to a significant reduction in progesterone levels, making this compound a valuable tool in reproductive health and research. Its biological activity has been studied extensively, revealing various applications, particularly in the context of pregnancy termination and hormonal regulation.

This compound exerts its biological effects through competitive inhibition of the 3β-HSD enzyme, which is essential for converting pregnenolone to progesterone and other steroid hormones. By blocking this pathway, this compound effectively reduces the levels of progesterone and can influence other hormones such as cortisol and estradiol.

Key Findings on Biological Activity

  • Inhibition of Progesterone Synthesis : this compound has been shown to reduce ovarian progesterone levels significantly. In studies involving immature rats, administration of this compound resulted in a dose-dependent inhibition of ovulation, with maximum effects observed shortly after administration .
  • Impact on Estradiol Levels : Alongside progesterone, this compound also inhibits the synthesis of estradiol, maintaining lower levels for an extended period post-administration, which is critical for its antiovulatory effects .
  • Clinical Applications : this compound has been utilized in clinical settings for pregnancy termination. In a study involving women seeking abortion within the first 49 days of gestation, this compound administration led to an 84% complete abortion rate among participants . The treatment involved administering 200 mg four times daily over seven days, with side effects predominantly including nausea.

Summary of Research Findings

StudySubjectKey Findings
Immature ratsThis compound inhibited ovulation; reduced progesterone and estradiol levels; transient effects on hormone levels.
Human subjects84% complete abortions in early pregnancy; side effects included nausea and slight changes in hemoglobin levels.
Pregnant goatsReduced progesterone by about 80% within 6 hours; cortisol levels initially decreased but later increased post-treatment.

Case Study: Termination of Early Pregnancy

A notable case study involved 56 women requesting early pregnancy termination using this compound. The treatment resulted in:

  • Complete Abortions : 84% success rate overall; 90% among those completing therapy.
  • Side Effects : Predominantly nausea, with some experiencing vaginal bleeding.
  • Laboratory Findings : Routine lab values remained normal, although cortisol levels increased post-treatment .

Case Study: Effects in Animal Models

In studies with pregnant goats, this compound was administered to assess its impact on steroidogenesis:

  • Progesterone Levels : Reduced to about 20% of baseline within 6 hours.
  • Cortisol Response : Cortisol initially decreased but later returned to baseline or exceeded it after 24 hours.
  • Labor Outcomes : All treated animals experienced premature delivery within approximately 44 hours post-administration .

Properties

IUPAC Name

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETKWEWBSMKADK-GSXVSZIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80471-63-2
Record name Epostane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80471-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epostane [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080471632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6375T36951
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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